REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[NH:11][C:10]2[C:9](=O)[NH:8][C:7]([NH2:13])=[N:6][C:5]=2[N:4]=1.P(Cl)(Cl)([Cl:18])=O>>[NH2:13][C:7]1[N:6]=[C:5]2[C:10]([NH:11][C:3]([C:2]([F:15])([F:14])[F:1])=[N:4]2)=[C:9]([Cl:18])[N:8]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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FC(C1=NC=2N=C(NC(C2N1)=O)N)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was refluxed for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
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Excess phosphorous oxychloride was evaporated under reduced pressure
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Type
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ADDITION
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Details
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The resulting residue was mixed with ice-water (100 g)
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Type
|
ADDITION
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Details
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The resulting solution was mixed with MeOH (100 mL) and approximately half (i.e., 100 mL) of the aqueous methanol solution
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Type
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WASH
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Details
|
column eluted with methanol/water (1:1) at 1 mL/min
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Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
The remainder of the reaction mixture in MeOH/H2O was chromatographed separately under identical conditions
|
Type
|
WASH
|
Details
|
The desired product eluted in fractions 73-85
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent from the pooled fractions 73-85 from both chromatographic runs
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC(=NC2=N1)C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |